derivados del ácido indol-3-acético

Indole-3-acetic acid (IAA) derivatives are a class of plant growth regulators with broad applications in agriculture and horticulture. These compounds serve as important tools for studying hormone action due to their structural similarity to IAA, which is the natural auxin produced by plants. Indole-3-acetic acid derivatives exhibit various biological activities including promoting cell elongation, increasing root initiation, and stimulating fruit development.

In agricultural practice, these derivatives are used as herbicides or plant growth stimulants, enhancing crop yield while controlling weed growth. They are also crucial for genetic research, offering insights into the mechanisms of auxin biosynthesis and signaling pathways. Furthermore, their application in tissue culture and biotechnology provides a means to optimize plant propagation and gene transfer.

The synthesis of indole-3-acetic acid derivatives involves chemical modifications such as esterification, amidation, or conjugation with other functional groups, which can alter their physicochemical properties and enhance their bioactivity. These modified compounds are valuable in developing more efficient and selective agricultural chemicals, contributing to sustainable farming practices.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

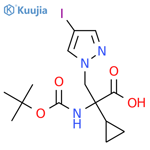

|

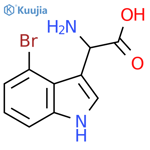

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid | 1779648-59-7 | C10H9BrN2O2 |

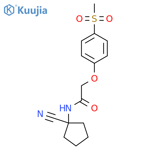

|

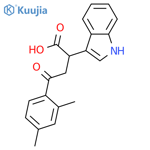

Auxinole | 86445-22-9 | C20H19NO3 |

|

2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid | 937605-12-4 | C21H21NO3 |

|

4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | 78860-79-4 | |

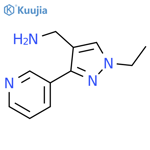

|

2-{1-[(3,5-dimethoxyphenyl)methyl]-1H-indol-3-yl}acetic acid | 1105192-51-5 | C19H19NO4 |

|

Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate | 1256246-49-7 | C13H13NO3 |

|

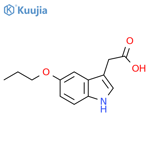

2-(5-PROPOXY-1H-INDOL-3-YL)ACETIC ACID | 1270002-51-1 | C13H15NO3 |

|

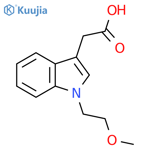

1-(2-Methoxyethyl)-1H-indol-3-ylacetic acid | 1021141-86-5 | C13H15NO3 |

|

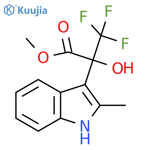

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate | 114125-59-6 | C13H12F3NO3 |

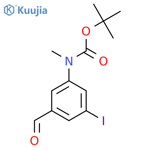

|

(Cyclopropylamino)(1H-indol-3-yl)acetic acid | 1214684-07-7 | C13H14N2O2 |

Literatura relevante

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Proveedores recomendados

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados